molecular formula C10H10ClN3OS B1299330 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-73-3

5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1299330
CAS No.: 842973-73-3
M. Wt: 255.72 g/mol
InChI Key: ZUFMTDGRGLKIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent to yield the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Mechanism of Action

Properties

IUPAC Name

5-[2-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFMTDGRGLKIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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